Cas no 8013-99-8 (1-(Benzyloxy)-4-(3-bromopropoxy)benzene)
1-(Benzyloxy)-4-(3-bromopropoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- Pennyroyal Oil
- PENNYROYAL OIL,IMPORTED
- 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
- 1-(3-bromopropoxy)-4-phenylmethoxybenzene
- 1-[3-(4-Benzyloxyphenoxy)propyl] bromide
- Benzene,1-(3-bromopropoxy)-4-(phenylmethoxy)-
- 9939AE
- p-(3-bromopropoxy)phenyl benzyl ether
- 1-benzyloxy-4-(3-bromopropoxy)benzene
- 1-benzyloxy-4-(3-bromopropyloxy)benzene
- 1-[3-(4-Benzyloxyphenoxy)propyl]bromide
- [3-(4-Benzyloxy-phenoxy)-propyl]-bromide
- 1-(3-bromopropoxy)-4-(benzyloxy)-benze
-
- Inchi: 1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2
- InChI Key: GZQOBERZNSEHFJ-UHFFFAOYSA-N
- SMILES: BrCCCOC1C=CC(=CC=1)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 221
- XLogP3: 4.9
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Light yellow to yellow volatile essential oil with mint like aroma
- Density: d2525 0.928-0.940
- Refractive Index: nD20 1.483-1.488
- FEMA: 2839 | PENNYROYAL OIL (MENTHA PULEGIUM L.)
1-(Benzyloxy)-4-(3-bromopropoxy)benzene Security Information
- Toxicity:LD50 orally in rats: 0.4 g/kg; dermally in rabbits: 4.2 g/kg (Opdyke)
1-(Benzyloxy)-4-(3-bromopropoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | O238-100GM |
Pennyroyal Oil |
8013-99-8 | imported | 100gm |
$61.98 | 2023-09-19 | |
| City Chemical | O238-500GM |
Pennyroyal Oil |
8013-99-8 | imported | 500gm |
$178.39 | 2023-09-19 |
1-(Benzyloxy)-4-(3-bromopropoxy)benzene Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Introduction to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene (CAS No. 8013-99-8)
1-(Benzyloxy)-4-(3-bromopropoxy)benzene, identified by its CAS number 8013-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and synthetic biology. The presence of both benzyloxy and 3-bromopropoxy substituents in its molecular framework imparts distinct reactivity and interaction capabilities, which are leveraged in the development of novel therapeutic agents.
The benzyloxy group is a common moiety in pharmaceutical intermediates due to its ability to enhance solubility and stability of drug molecules. It serves as a protective group in synthetic pathways and can also influence the pharmacokinetic behavior of attached compounds. On the other hand, the 3-bromopropoxy group introduces a bromine atom, which is a versatile handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including heterocyclic compounds that are prevalent in modern drug discovery.
In recent years, the synthesis and application of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene have been explored in several cutting-edge research areas. One notable application is in the development of kinase inhibitors, where the compound serves as a key intermediate. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, researchers can fine-tune its binding affinity to specific kinase targets, thereby developing more effective inhibitors.
The compound's dual functionality also makes it an attractive scaffold for designing molecules with multiple biological activities. For instance, derivatives of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene have been investigated for their potential antimicrobial properties. The combination of the benzyloxy and 3-bromopropoxy groups can influence the compound's interaction with bacterial cell walls or enzymes, leading to novel antimicrobial agents. This approach aligns with the growing need for alternative treatments against antibiotic-resistant pathogens.
Apart from its pharmaceutical applications, 1-(Benzyloxy)-4-(3-bromopropoxy)benzene has found utility in materials science. Its structural features allow for the creation of polymers with tailored properties, such as enhanced thermal stability or biodegradability. These materials can be used in various industrial applications, including packaging, coatings, and even biomedicine. The ability to modify both ends of the molecule provides chemists with a high degree of flexibility in designing materials with specific characteristics.
The synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the group often requires nucleophilic substitution reactions, while the addition of the < strong >3- bromopropoxy strong >group may involve bromination followed by etherification. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for further applications.
In conclusion, 1-(< strong > Benzyloxy strong >)-4-(3-bromopropoxy)< strong > benzene strong > (CAS No. 8013-99-8) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable its use as an intermediate in drug development, an antimicrobial agent, and a building block for advanced materials. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in scientific innovation.
8013-99-8 (1-(Benzyloxy)-4-(3-bromopropoxy)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)